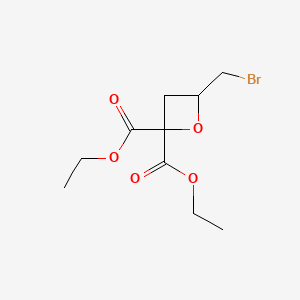
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring structure is known to influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate can be compared with other similar compounds, such as:
2,2-Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Other Oxetane Derivatives: Various oxetane derivatives with different substituents and functional groups, each with unique properties and applications.
Eigenschaften
Molekularformel |
C10H15BrO5 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15BrO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XANIWKFLHWXJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(O1)CBr)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


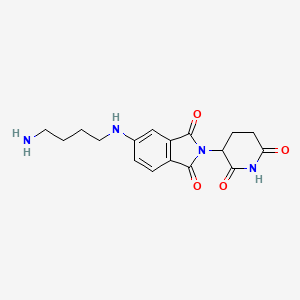
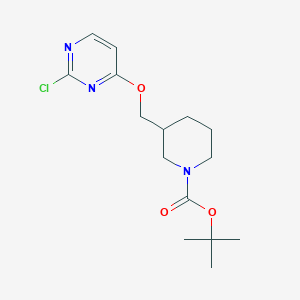
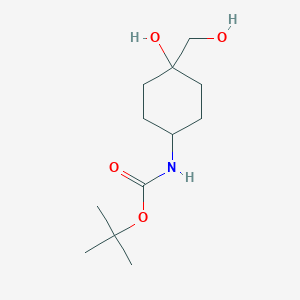
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
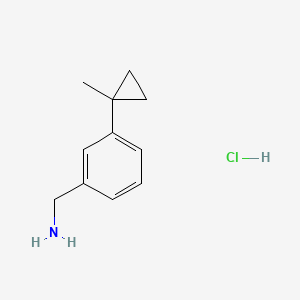
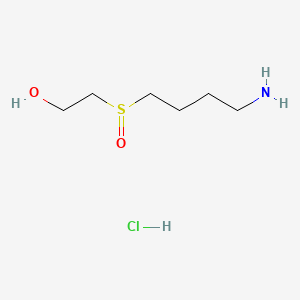
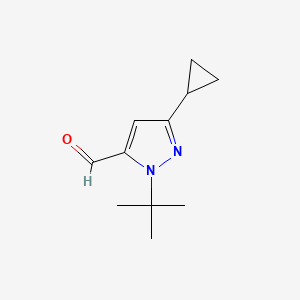

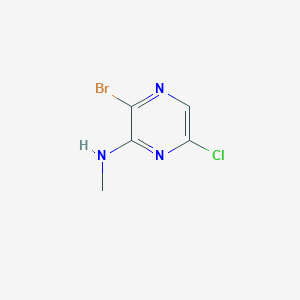
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
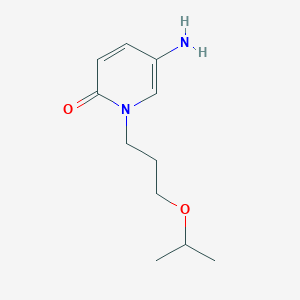
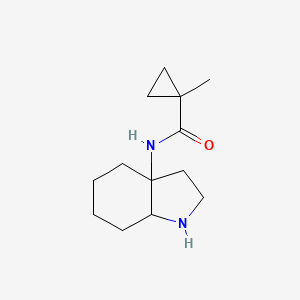
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)

